2-Butoxy-4-chloro-5-fluoropyrimidine
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Overview
Description
2-Butoxy-4-chloro-5-fluoropyrimidine is a chemical compound with the molecular formula C8H10ClFN2O. It is characterized by the presence of butoxy, chloro, and fluoro substituents on a pyrimidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with butanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-substituted pyrimidine .
Scientific Research Applications
2-Butoxy-4-chloro-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the other reactants. The pathways involved in its reactions include nucleophilic substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-4-chloro-5-methylpyrimidine
- 2-Butoxy-4-chloro-5-bromopyrimidine
- 2-Butoxy-4-chloro-5-iodopyrimidine
Uniqueness
2-Butoxy-4-chloro-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methyl, bromo, or iodo counterparts .
Properties
IUPAC Name |
2-butoxy-4-chloro-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHOZZPRLBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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